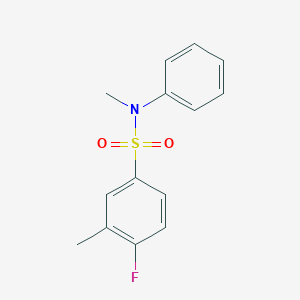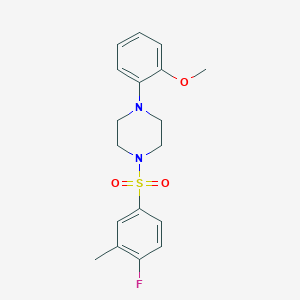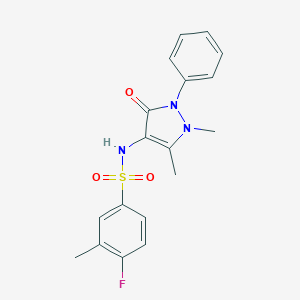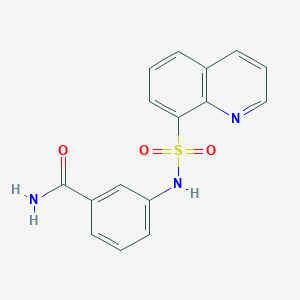![molecular formula C18H21NO4S B280930 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B280930.png)
3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid, also known as PTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAP is a sulfonamide-based compound that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. This compound has also been found to have analgesic properties, which may be due to its ability to inhibit the activity of COX-2.
Vorteile Und Einschränkungen Für Laborexperimente
3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been found to have low toxicity, making it a safe compound to work with. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of some experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid. One potential direction is the development of new drugs based on this compound for the treatment of pain and inflammation. Another potential direction is the study of the mechanism of action of this compound, which may provide insights into the development of new drugs for the treatment of inflammatory diseases. Additionally, the study of the biochemical and physiological effects of this compound may lead to the discovery of new therapeutic targets for the treatment of various diseases.
Synthesemethoden
3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid can be synthesized using different methods. One of the most common methods is the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with L-phenylalanine in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid and purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
Molekularformel |
C18H21NO4S |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
3-phenyl-3-[(2,4,5-trimethylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C18H21NO4S/c1-12-9-14(3)17(10-13(12)2)24(22,23)19-16(11-18(20)21)15-7-5-4-6-8-15/h4-10,16,19H,11H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
YIRKRCJUJNHYAP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280848.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280849.png)


![N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
![N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)


![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)
![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)


